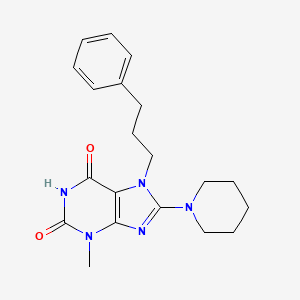
3-methyl-7-(3-phenylpropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-7-(3-phenylpropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-methyl-7-(3-phenylpropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₅O₂
- Molecular Weight : 341.41 g/mol
The compound features a purine core with various substituents that potentially influence its biological interactions.
Research indicates that the biological activity of this compound may involve interaction with various receptors and enzymes in the body. Its structure suggests potential affinity for:
- Opioid Receptors : Similar compounds have shown activity as opioid receptor antagonists or agonists. The presence of the piperidine moiety may enhance binding affinity to these receptors, which are critical in pain modulation and reward pathways .
- Adenosine Receptors : Given its purine structure, it is plausible that this compound could interact with adenosine receptors, influencing processes such as inflammation and neuroprotection.
Antinociceptive Effects
Several studies have evaluated the antinociceptive (pain-relieving) effects of related compounds. For instance, analogs of purines have been shown to exhibit significant analgesic properties through their action on opioid receptors. This suggests that our compound may also possess similar effects, warranting further investigation through in vivo studies.
Neuroprotective Properties
Compounds with a purine backbone have been linked to neuroprotective effects in models of neurodegeneration. The potential interaction with adenosine receptors could mediate these protective effects by reducing excitotoxicity and inflammation in neuronal tissues.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated analogs of purine derivatives; found significant opioid receptor antagonism, suggesting potential for pain management applications. |
| Study 2 | Evaluated neuroprotective effects in animal models; demonstrated reduced neuronal cell death in response to excitotoxic agents. |
| Study 3 | Assessed pharmacokinetic properties; indicated favorable absorption and distribution characteristics for therapeutic use. |
Detailed Research Findings
- Opioid Receptor Interaction :
- Neuroprotection :
- Analgesic Activity :
Propriétés
IUPAC Name |
3-methyl-7-(3-phenylpropyl)-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-23-17-16(18(26)22-20(23)27)25(14-8-11-15-9-4-2-5-10-15)19(21-17)24-12-6-3-7-13-24/h2,4-5,9-10H,3,6-8,11-14H2,1H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMNZNHEXIYZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














